methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate
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Overview
Description
Methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[113102,1105,10]heptadec-10-en-16-yl]acetate is a complex organic compound with a unique structure It is characterized by multiple stereocenters and functional groups, including acetoxy, hydroxy, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate involves multiple steps, including the formation of the core tetracyclic structure and subsequent functionalization. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of acetoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Granatumin U: A structurally related compound with similar functional groups.
Other Tetracyclic Compounds: Compounds with similar core structures but different functional groups.
Uniqueness
Methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1220508-32-6 |
---|---|
Molecular Formula |
C31H38O11 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C31H38O11/c1-15(32)40-22(25(35)38-7)23-28(3,4)27(41-16(2)33)31(37)13-18-19(30(23,6)26(31)36)8-10-29(5)20(18)12-21(34)42-24(29)17-9-11-39-14-17/h9,11,14,19,22-24,27,37H,8,10,12-13H2,1-7H3/t19-,22-,23-,24-,27-,29+,30+,31-/m0/s1 |
InChI Key |
IIMNVYONHWBCNL-AHPYDNBMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@]2(CC3=C4CC(=O)O[C@H]([C@@]4(CC[C@@H]3[C@@](C2=O)([C@H](C1(C)C)[C@@H](C(=O)OC)OC(=O)C)C)C)C5=COC=C5)O |
Canonical SMILES |
CC(=O)OC1C(C(C2(C3CCC4(C(OC(=O)CC4=C3CC1(C2=O)O)C5=COC=C5)C)C)C(C(=O)OC)OC(=O)C)(C)C |
Origin of Product |
United States |
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